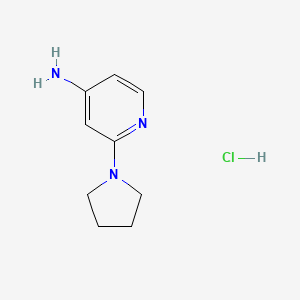

2-(Pyrrolidin-1-yl)pyridin-4-amine hydrochloride

Description

Properties

IUPAC Name |

2-pyrrolidin-1-ylpyridin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3.ClH/c10-8-3-4-11-9(7-8)12-5-1-2-6-12;/h3-4,7H,1-2,5-6H2,(H2,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORGQTRWUMFUWHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=CC(=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure:

- Starting material: 4-Chloropyridine or 4-chloropyridine derivatives.

- Reagent: Pyrrolidine (as nucleophile).

- Reaction conditions: Heating, often under microwave irradiation or conventional reflux, at elevated temperatures (~205°C).

- Example:

A mixture of 2-amino-4-chloropyridine and pyrrolidine was heated in a microwave oven at 205°C for 30 minutes, leading to the formation of 2-(pyrrolidin-1-yl)pyridin-4-amine. The product was purified via column chromatography using silica gel and a methylene chloride/methanolic ammonia mixture as eluent.

Data:

| Reaction Condition | Yield | Purification Method |

|---|---|---|

| Microwave at 205°C for 0.5h | Not specified | Column chromatography |

Multi-step Synthesis via Intermediate Formation

Another approach involves initial formation of intermediates such as pyridinyl derivatives, followed by amination.

Procedure:

- Step 1: Synthesis of 2-amino-4-pyrrolidin-1-ylpyridine from chloropyridine derivatives.

- Step 2: Conversion to the hydrochloride salt via treatment with HCl or HBr in suitable solvents like acetone or ethanol.

- Example:

Heating 2-bromo-1-(5-bromo-2,4-dimethoxyphenyl) ethanone with 4-(pyrrolidin-1-yl)pyridin-2-amine in acetone at 75°C for 16 hours yielded the hydrochloride salt of the target compound with a 43% yield.

Data:

| Reaction Condition | Yield | Purification Method |

|---|---|---|

| Acetone at 75°C for 16h | 43% | Filtration and washing |

Amide Formation and Cyclization Strategies

Some methods involve the formation of amide intermediates followed by cyclization to form the pyridine core.

Procedure:

- Step 1: Coupling of amino acids or nitrile derivatives with amines using coupling agents like HATU or EDC.

- Step 2: Cyclization under basic or acidic conditions to form the pyridine ring.

- Example:

Using HATU and DIPEA in DMF to couple 2-(2-bromophenyl)-pyrrolidine with carboxylic acid derivatives, followed by cyclization, yields the target compound after purification.

Data:

| Reaction Condition | Yield | Purification Method |

|---|---|---|

| DMF with HATU, DIPEA | 62% | Extraction and chromatography |

Alternative Routes: Hydrogenation and Salt Formation

Hydrogenation of precursor heterocycles or nitriles, followed by salt formation, is also reported.

Procedure:

- Step 1: Hydrogenation of heterocyclic precursors over metal catalysts.

- Step 2: Treatment with hydrochloric acid to convert free amines into hydrochloride salts.

- Example:

Synthesis of the compound via hydrogenation of a precursor, followed by acid treatment, yields the hydrochloride salt with high purity.

Summary of Key Preparation Data

| Method | Starting Material | Reaction Conditions | Yield | Purification |

|---|---|---|---|---|

| Nucleophilic substitution | 4-Chloropyridine derivatives | Microwave heating at 205°C | Not specified | Column chromatography |

| Intermediate coupling | 2-bromo-1-(5-bromo-2,4-dimethoxyphenyl) ethanone + pyrrolidine | Acetone, 75°C, 16h | 43% | Filtration, washing |

| Amide cyclization | Carboxylic acids + amines + coupling agents | DMF, room temperature or elevated | 62% | Extraction, chromatography |

| Hydrogenation | Precursors over metal catalysts | Hydrogen atmosphere | Variable | Salt formation |

Research Findings and Notes

- Efficiency and Yield: Microwave-assisted nucleophilic substitution offers rapid synthesis with moderate to high yields, making it a preferred method in modern protocols.

- Purification Techniques: Column chromatography on silica gel remains standard, often employing mixtures of methylene chloride, methanol, or ethereal solvents.

- Salt Formation: Acidic treatment (HCl or HBr) is essential for converting free amines into stable hydrochloride salts, enhancing compound stability and solubility.

- Versatility: The synthesis routes are adaptable, allowing modifications for different substituents on the pyridine ring or pyrrolidine moiety.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-1-yl)pyridin-4-amine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions yield N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

2-(Pyrrolidin-1-yl)pyridin-4-amine hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.

Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-1-yl)pyridin-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substitution Patterns

4-(Pyrrolidin-1-yl)pyridin-3-amine Dihydrochloride

- Structure : Pyrrolidine at position 4, amine at position 3.

- Molecular Formula : C₉H₁₃N₃·2HCl (MW: 236.14) .

- Key Differences: The reversed positions of the pyrrolidine and amine groups alter electronic distribution and hydrogen-bonding capacity. This isomer is reported as a dihydrochloride salt, suggesting higher solubility in aqueous media compared to the monohydrochloride form of the target compound .

N-(2-(Pyrrolidin-1-yl)ethyl)-4-hydroxyquinoline-2-carboxamide Hydrochloride

Heterocyclic Variants

2-(Pyrrolidin-2-yl)pyrimidine Hydrochloride

- Structure : Pyrimidine ring with a pyrrolidine substituent at position 2.

- Molecular Formula : C₈H₁₂ClN₃ (MW: 193.66) .

- Key Differences: The pyrimidine ring (two nitrogen atoms) increases electron deficiency compared to pyridine, altering reactivity and interaction with biological targets. This compound is noted for its use in kinase inhibition studies .

2-(1H-Pyrazol-1-ylmethyl)pyridin-4-amine

Antimicrobial Activity

Compounds with pyrrolidine and pyridine moieties, such as 2-[2-(pyrrolidin-1-yl)ethyl]thiopyrimidin-4(3H)-ones, exhibit broad-spectrum antimicrobial activity against Staphylococcus aureus and Candida albicans .

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

2-(Pyrrolidin-1-yl)pyridin-4-amine hydrochloride, also known by its CAS number 35981-63-6, is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound consists of a pyridine ring fused with a pyrrolidine ring, connected by an amine group at the 4th position of the pyridine ring. The hydrochloride salt form enhances its solubility and stability in aqueous environments, making it suitable for biological studies. The molecular structure can be summarized as follows:

- Molecular Formula : C₉H₁₃ClN₄

- Molecular Weight : 202.68 g/mol

Enzyme Modulation

2-(Pyrrolidin-1-yl)pyridin-4-amine hydrochloride exhibits significant biological activities, particularly in enzyme modulation:

- Collagen Prolyl-4-Hydroxylase Inhibition : It has been identified as an inhibitor of collagen prolyl-4-hydroxylase, an enzyme critical for collagen synthesis. This inhibition may have implications for conditions related to collagen metabolism and fibrosis.

Receptor Interactions

The compound also interacts with selective androgen receptors, suggesting potential applications in therapies targeting muscle growth and metabolic disorders. These interactions could position it as a candidate for treatments related to muscle wasting diseases or hormonal imbalances.

While specific research on the mechanism of action for 2-(Pyrrolidin-1-yl)pyridin-4-amine hydrochloride is limited, similar compounds have shown diverse mechanisms involving:

- Nucleophilic Substitution Reactions : The presence of both nitrogen atoms in the pyridine and pyrrolidine rings allows for nucleophilic attacks on electrophilic centers in biological targets.

- Receptor Binding : Its ability to bind to androgen receptors may influence gene expression related to muscle metabolism and growth .

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(Pyrrolidin-1-yl)pyridin-2-amine | Pyridine ring with pyrrolidine substitution | Studied for different receptor interactions |

| 4-(Pyrrolidin-3-yl)pyridine hydrochloride | Similar pyridine structure | Focus on different biological pathways |

| 3-(Pyrrolidin-2-yl)pyridine | Pyridine ring with a different substitution | Investigated for distinct pharmacological properties |

These compounds share certain structural characteristics but differ in their specific interactions with biological targets, highlighting the unique potential of 2-(Pyrrolidin-1-yl)pyridin-4-amine hydrochloride.

Research Findings and Case Studies

Research into the biological activity of 2-(Pyrrolidin-1-yl)pyridin-4-amine hydrochloride is still emerging. A few notable studies include:

- Anticonvulsant Activity : Similar pyridine-pyrrolidine structures have been investigated for their anticonvulsant properties, suggesting that this compound may warrant further exploration in this area.

- Gene Expression Modulation : Preliminary studies indicate that it can influence detoxification pathways and gene expression through receptor binding, although detailed mechanisms remain to be elucidated.

Q & A

Q. How to integrate high-throughput screening (HTS) for derivative synthesis?

Q. What are best practices for scaling up synthesis without compromising purity?

- Methodological Answer : Conduct kinetic studies to identify rate-limiting steps. Use continuous flow reactors for improved heat/mass transfer. Monitor purity with inline PAT (Process Analytical Technology) tools like Raman spectroscopy. Optimize crystallization conditions using DoE (Design of Experiments) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.